Vinorine
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Overview
Description
This compound has a molecular formula of C21H22N2O2 and a molar mass of 334.419 g·mol−1 . It is a naturally occurring organic compound that belongs to the class of indole alkaloids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinorine involves several steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as Alstonia plants, followed by purification processes. Alternatively, it can be synthesized through chemical methods in a controlled industrial setting, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Vinorine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Vinorine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole alkaloids and other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Vinorine involves its interaction with specific molecular targets and pathways. As an indole alkaloid, it may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ajmaline: Another indole alkaloid with similar structural features but different biological activities.
Vomilenine: A hydroxylated derivative of vinorine with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the acetate group at the 17alpha position. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(1R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O2/c1-3-12-10-23-16-8-13(12)18-17(23)9-21(20(18)25-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3/b12-3-/t13-,16-,17-,18?,20+,21+/m0/s1 |
InChI Key |
CLDVMRAEPFQOSD-WEOXKLFPSA-N |
SMILES |
CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56 |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=CC=CC=C56 |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56 |
Synonyms |
vinorine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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